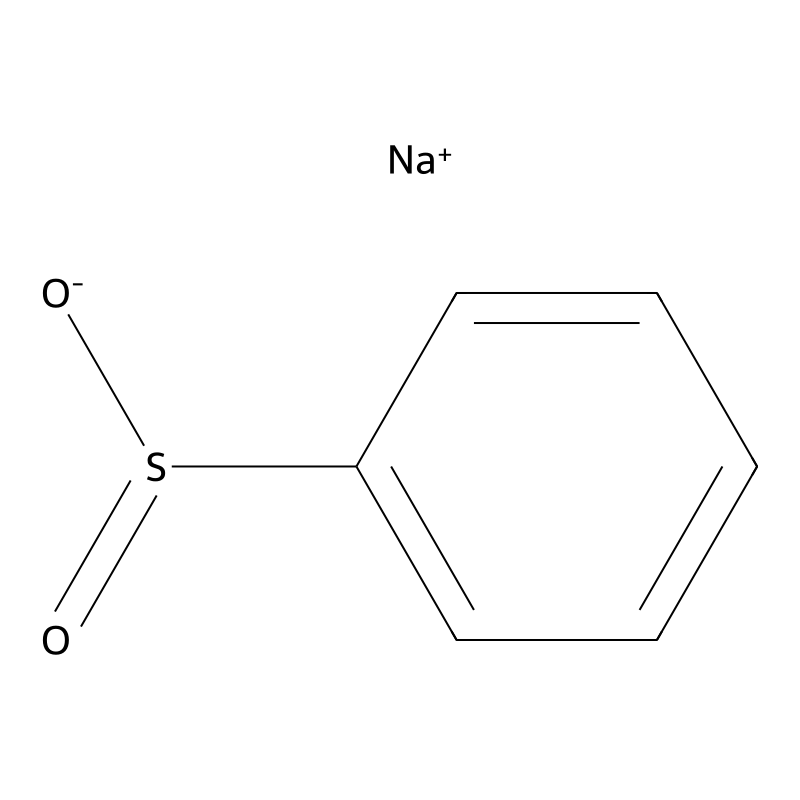

Sodium benzenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis

- Sulfone synthesis: Sodium benzenesulfinate has been used as a precursor for the synthesis of sulfones, which are a class of organic compounds with various applications in materials science and pharmaceuticals. Source: Sigma-Aldrich product page on Benzenesulfinic acid sodium salt:

Material Science

Sodium benzenesulfinate is an organic compound with the chemical formula C₆H₅NaO₂S. It appears as a white, water-soluble solid and is commonly produced by the neutralization of benzenesulfonic acid with sodium hydroxide. This compound typically crystallizes from water as a monohydrate and has a melting point exceeding 300 °C . Sodium benzenesulfinate serves as a versatile building block in organic synthesis, particularly in the formation of various organosulfur compounds.

Currently, there's no documented research on a specific mechanism of action for SBS in biological systems.

- Desulfonation: When heated in a strong base, sodium benzenesulfinate undergoes desulfonation, resulting in phenol after an acid workup. This reaction was historically significant as it was the primary method for producing phenol .

- Cross-Coupling Reactions: It can act as a coupling partner in cross-coupling reactions, enabling the formation of C–S bonds. These reactions are essential for synthesizing thiosulfonates, sulfonamides, and sulfides .

- Electrophilic Aromatic Substitution: Sodium benzenesulfinate can be used in Friedel-Crafts-type sulfination reactions to introduce sulfonate groups onto aromatic rings .

Sodium benzenesulfinate exhibits various biological activities, primarily due to its role as a sulfonylating agent. It has been studied for its potential applications in medicinal chemistry and drug development. Additionally, its derivatives have shown antimicrobial properties and potential use in treating certain diseases .

The synthesis of sodium benzenesulfinate can be achieved through several methods:

- Neutralization Reaction: The most common method involves neutralizing benzenesulfonic acid with sodium hydroxide, resulting in sodium benzenesulfinate and water.

- Reduction of Sulfonyl Chlorides: Sodium sulfinates can also be synthesized by reducing corresponding sulfonyl chlorides using sodium sulfite in the presence of sodium bicarbonate at elevated temperatures .

- Friedel-Crafts-Type Sulfination: A more recent method involves the electrophilic aromatic substitution of arenes with DABSO (diacetoxy-bisulfite) in the presence of aluminum chloride, yielding sodium arylsulfinates .

Sodium benzenesulfinate has diverse applications across various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing organosulfur compounds, including thiosulfonates and sulfones.

- Detergents: This compound is utilized as an ingredient in some detergents due to its surfactant properties .

- Research: It serves as a model compound in studies related to sulfonylation reactions and other organic transformations.

Studies involving sodium benzenesulfinate have focused on its interactions within biological systems and its reactivity with other compounds. Research has indicated that it can form stable complexes with certain metal ions, which may influence its biological activity and efficacy as a therapeutic agent . Furthermore, investigations into its role as a sulfonylating agent have revealed insights into reaction mechanisms and product formation.

Sodium benzenesulfinate shares structural similarities with several other sodium sulfinates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| Sodium 4-methylbenzenesulfinate | C₇H₉NaO₂S | 0.87 |

| Sodium 4-fluorobenzenesulfinate | C₆H₄FNaO₂S | 0.85 |

| Sodium p-toluenesulfinate | C₇H₉NaO₂S | 0.83 |

| Sodium 4-chlorobenzenesulfinate | C₆H₄ClNaO₂S | 0.80 |

| Sodium 4-nitrobenzenesulfinate | C₆H₄N₂O₂S | 0.78 |

Uniqueness of Sodium Benzenesulfinate

What distinguishes sodium benzenesulfinate from these similar compounds is its specific reactivity profile and applications in organic synthesis. Its ability to participate effectively in desulfonation reactions makes it particularly valuable for producing phenolic compounds, whereas others may not exhibit this property to the same extent.

Reduction Pathways from Benzenesulfonyl Chloride Derivatives

The reduction of benzenesulfonyl chloride represents one of the most common and efficient routes to synthesize sodium benzenesulfinate. This approach typically involves nucleophilic attack on the sulfonyl group, followed by reduction to the sulfinate oxidation state. Several variations of this method have been developed to optimize yield and purity.

One standard protocol involves the reaction of benzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in an aqueous medium. This method proceeds through nucleophilic substitution at the sulfur center with subsequent reduction.

Table 1: Reduction of Benzenesulfonyl Chloride Using Sodium Sulfite

| Reagent | Molar Ratio | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzenesulfonyl chloride | 1 | Water, 80°C, 4h | 90-95 |

| Na₂SO₃ | 2 | pH 7-8 | - |

| NaHCO₃ | 2 | - | - |

The general procedure involves dissolving benzenesulfonyl chloride (11 mmol) in 50 mL water, adding Na₂SO₃ (22 mmol) and NaHCO₃ (22 mmol), then heating the solution to 80°C for 4 hours. After the reaction is complete, the solution is evaporated under vacuum, and the solid is recrystallized twice with methanol to obtain the pure product.

An alternative reduction pathway employs hydrazine hydrate as the reducing agent. This method provides high yields and proceeds under milder conditions:

C₆H₅SO₂Cl + N₂H₄·H₂O + Na₂CO₃ → C₆H₅SO₂Na + N₂ + H₂O + CO₂ + NaClThe reaction involves adding hydrazine hydrate (0.402 mol) to 300g of water, followed by sodium carbonate (0.385 mol) dissolution at 60°C. Benzenesulfonyl chloride (0.629 mol) is added dropwise, and the reaction is maintained for 2 hours. After cooling and filtration, sodium benzenesulfinate is obtained with approximately 90.5% yield.

Metathesis Reactions with Sodium Metabisulfite Systems

Metathesis reactions involving sodium metabisulfite (Na₂S₂O₅) offer an alternative synthetic approach to sodium benzenesulfinate. Sodium metabisulfite, also known as sodium pyrosulfite, serves as both a reducing agent and a source of sulfite ions.

The reaction mechanism involves the initial formation of sodium sulfite from sodium metabisulfite in aqueous solution:

Na₂S₂O₅ + H₂O → 2 NaHSO₃NaHSO₃ + NaOH → Na₂SO₃ + H₂OThe sodium sulfite then reacts with benzenesulfonyl chloride in a controlled pH environment (pH 3.5-8.5) at moderate temperatures (around 50°C):

C₆H₅SO₂Cl + Na₂SO₃ → C₆H₅SO₂Na + NaCl + SO₂Table 2: Comparison of Metathesis Reactions with Various Sulfite Sources

| Sulfite Source | pH Range | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Na₂S₂O₅ | 3.5-8.5 | 50 | 3-4 | 85-90 |

| Na₂SO₃ | 7.0-8.0 | 80 | 4 | 90-95 |

| NaHSO₃ | 5.0-6.5 | 60 | 5 | 80-85 |

The precise control of pH is critical in this synthesis route, as strong acidic conditions can lead to the formation of benzenesulfinic acid rather than its sodium salt, while highly alkaline conditions may promote oxidation to benzenesulfonate.

Acid-Base Neutralization Approaches Using Benzenesulfonic Acid

Direct neutralization of benzenesulfinic acid with sodium hydroxide represents one of the simplest and most straightforward methods for obtaining sodium benzenesulfinate. This approach is particularly valuable when benzenesulfinic acid is readily available or has been prepared as an intermediate.

The general procedure involves mixing equimolar amounts of benzenesulfinic acid and sodium hydroxide (typically as a 40% aqueous solution), followed by stirring at 30-40°C for 2 hours. The solution is then concentrated, cooled to induce crystallization, filtered, and vacuum-dried to obtain the finished product.

The neutralization reaction follows straightforward acid-base chemistry:

C₆H₅SO₂H + NaOH → C₆H₅SO₂Na + H₂OIn industrial settings, this approach can be integrated into larger processes where benzenesulfinic acid is an intermediate. For example, benzenesulfonyl chloride can be first converted to benzenesulfinic acid through hydrolysis:

C₆H₅SO₂Cl + H₂O → C₆H₅SO₂H + HClThe benzenesulfinic acid is then precipitated using 30% hydrochloric acid at 15-20°C, washed with water, and subsequently neutralized with alkali to obtain sodium benzenesulfinate as colorless flake crystals.

Optimization of Industrial-Scale Production Protocols

Industrial-scale production of sodium benzenesulfinate demands optimization beyond laboratory procedures to ensure consistency, efficiency, and cost-effectiveness. Various parameters have been optimized to improve yield, purity, and process sustainability.

Table 3: Optimized Industrial Production Parameters

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods. Studies show that microwave irradiation can significantly reduce reaction times while maintaining or improving yields. For instance, certain condensation reactions involving sodium benzenesulfinate that traditionally require several days can be completed in 1.5 hours under microwave conditions at 180°C, achieving yields of approximately 76%.

Process intensification strategies have also been implemented, including:

- Continuous-flow reactors replacing batch processes, reducing reaction times and improving heat transfer

- In-line monitoring of reaction progress using spectroscopic techniques

- Solvent recycling systems to minimize waste and environmental impact

- Use of immobilized catalysts to facilitate product separation and catalyst recovery

Industrial protocols often incorporate recovery and recycling of sodium sulfite and sodium bicarbonate from mother liquors, significantly improving the economics and sustainability of the production process.

Sodium benzenesulfinate operates as a precursor to sulfonyl radicals (RSO₂- ) under oxidative or photochemical conditions. The generation of benzenesulfonyl radicals (PhSO₂- ) typically involves single-electron oxidation of the sulfinate anion, facilitated by transition metals or electrochemical systems [1] [2]. For example, copper-mediated reactions induce sulfonyl radical formation through ligand-to-metal charge transfer, enabling subsequent trapping by alkenes or alkynes [1].

Key mechanistic steps include:

- Oxidative Radical Generation:

$$ \text{C}6\text{H}5\text{SO}2^- \xrightarrow{\text{Cu}^{2+}/\text{Ag}^+} \text{C}6\text{H}5\text{SO}2^\bullet + e^- $$

This step is critical in reactions such as the aminosulfonylation of 2-vinylbenzamides, where sulfonyl radicals add to alkene termini [1].

- Radical Trapping Pathways:

Sulfonyl radicals undergo regioselective addition to unsaturated bonds, followed by cyclization or hydrogen atom transfer (HAT). In silver-catalyzed cascades, radicals generated from sodium benzenesulfinate participate in cyclization with 1,6-enynes to form sulfonylated benzofurans [1]. The β-elimination of α-sulfonamidoyl radicals further enables imine formation, as observed in cyclizations of ene sulfonamides [4].

Transition Metal-Catalyzed Cross-Coupling Pathways

Transition metals such as copper and silver mediate sulfur-carbon bond formation via single-electron transfer (SET) or oxidative addition mechanisms.

Representative Reactions:

| Metal Catalyst | Substrate | Product | Key Intermediate |

|---|---|---|---|

| Cu(I) | 2-Vinylbenzamides | Sulfonylated lactams | Sulfonyl radical [1] |

| Ag(I) | 1,6-Enynes | Benzofurans with sulfone groups | Alkenyl-silver complex [1] |

| Rh(III) | Aldehydes | Ketones via desulfitative coupling | Rh-sulfinate adduct [3] |

In copper-catalyzed aminosulfonylation, the metal center coordinates with both the sulfinate anion and the alkene substrate, enabling radical-polar crossover [1]. Rhodium complexes, conversely, facilitate desulfitative coupling by stabilizing sulfur-centered intermediates during C–S bond cleavage [3].

Electrophilic Aromatic Substitution Dynamics

While sodium benzenesulfinate primarily engages in nucleophilic or radical pathways, its derivatives can influence electrophilic aromatic substitution (EAS). The electron-withdrawing sulfonyl group (─SO₂─) deactivates aromatic rings toward electrophiles but directs incoming groups to meta positions when present as a sulfone [4]. For instance, sulfonated dihydronaphthalenes derived from sodium benzenesulfinate undergo halogenation at positions para to the sulfonyl group under acidic conditions [1].

Nucleophilic Displacement Reactions at Sulfur Centers

The sulfinate anion (PhSO₂⁻) acts as a soft nucleophile, displacing leaving groups in SN2-type reactions:

$$ \text{R–X} + \text{PhSO}2^- \rightarrow \text{R–SO}2\text{Ph} + \text{X}^- $$

This pathway is exploited in synthesizing sulfones from alkyl halides or epoxides [3]. Steric and electronic factors govern reactivity:

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 56 of 59 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website